molecular formula C12H13N3O B3166668 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-amine CAS No. 912892-77-4

4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B3166668
CAS No.: 912892-77-4
M. Wt: 215.25 g/mol
InChI Key: KCYGUIPSSHZORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This compound features a 1,2,5-oxadiazole (also known as furazan) ring system linked to a tetrahydronaphthalene group, a structural motif present in compounds with diverse biological activities. While direct biological data for this specific isomer is limited in the current literature, its close structural relatives have demonstrated considerable potential in pharmacological studies. For instance, isomeric compounds based on the 1,3,4-oxadiazole core have been identified as promising anticancer agents, showing cytotoxic effects on human lung adenocarcinoma and rat glioma cell lines. These related inhibitors were found to be effective matrix metalloproteinase-9 (MMP-9) inhibitors, suggesting a potential role for this class of compounds in investigating tumor progression, angiogenesis, and metastasis . Furthermore, the tetrahydronaphthalene (tetralin) scaffold is a privileged structure in drug design. Recent research has explored tetrahydronaphthalene amides (THNAs) as a novel class of inhibitors targeting Mycobacterium tuberculosis ATP synthase, indicating the broader relevance of this structural unit in developing new therapeutic strategies for infectious diseases . The combination of these two pharmaceutically relevant fragments makes 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-amine a valuable building block for researchers. It is suited for constructing compound libraries, exploring structure-activity relationships (SAR), and screening for new bioactive molecules across various therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders. This product is supplied for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-12-11(14-16-15-12)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYGUIPSSHZORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrazide with a suitable nitrile oxide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted oxadiazoles with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the development of advanced materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

The pharmacological and physicochemical properties of 1,2,5-oxadiazol-3-amines are highly dependent on substituents at the 4-position. Below is a comparative analysis with key analogs:

Compound Name Substituent at 4-Position Key Features Biological Activity (Reported/Inferred)
4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-amine Tetrahydronaphthalene High lipophilicity; fused bicyclic system enhances steric interactions Potential kinase/enzyme inhibition (inferred)
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine 2,5-Dimethylpyrrole Electron-rich heterocycle; moderate steric bulk Antimicrobial or CNS activity (speculative)
Indol-thiazolyl-thiazolidinone derivatives Indole-thiazole hybrids Extended π-system; hydrogen-bonding capacity Anticancer, antimicrobial
Key Observations:

Lipophilicity : The tetrahydronaphthalene group in the target compound likely confers higher logP values compared to the dimethylpyrrole analog, suggesting improved blood-brain barrier penetration or tissue retention .

Synthetic Accessibility: The dimethylpyrrole derivative is synthesized via the Paal–Knorr reaction using 2,5-hexanedione and 1,2,5-oxadiazole-3,4-diamine . In contrast, the tetrahydronaphthalene analog may require more complex cyclization or coupling steps.

Pharmacological Potential in Context

  • Enzyme Inhibition : Compounds with tetrahydronaphthalene moieties, such as those isolated from Aquilaria crassna, demonstrate acetylcholinesterase inhibition (e.g., IC₅₀ values in the micromolar range) . This aligns with the hypothesis that the target compound may interact with similar enzymatic targets.
  • Anti-Inflammatory/Analgesic Effects : Agarwood-derived analogs (e.g., eudesmane-type sesquiterpenes) show analgesic and anti-inflammatory properties . The tetrahydronaphthalene substituent could mimic these effects via cyclooxygenase or cytokine modulation.

Biological Activity

4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties and structure-activity relationships (SAR).

The compound has the following chemical characteristics:

  • Molecular Formula : C12_{12}H13_{13}N3_3O
  • Molecular Weight : 215.25 g/mol
  • CAS Number : 1105194-40-8

Antitumor Activity

Research indicates that oxadiazole derivatives exhibit significant antitumor properties. A study demonstrated that compounds containing the oxadiazole ring can induce apoptosis in cancer cells. The mechanism often involves the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial for regulating apoptosis.

Table 1: Antitumor Activity of Oxadiazole Derivatives

Compound NameIC50_{50} (µM)Mechanism of Action
Compound A1.98 ± 1.22Induces apoptosis via caspase activation
Compound B23.30 ± 0.35Inhibits cell proliferation through cell cycle arrest

Anticonvulsant Activity

Some studies have indicated that oxadiazole derivatives can also exhibit anticonvulsant properties. For instance, compounds structurally similar to 4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-amine were tested for their ability to prevent seizures in animal models.

Case Study:
In a controlled study involving PTZ-induced seizures in rats, an oxadiazole derivative showed a significant reduction in seizure duration and frequency compared to control groups. The compound's efficacy was attributed to its ability to modulate GABAergic transmission.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective effects. Research has shown that oxadiazoles can enhance cognitive function and promote neurogenesis in models of neurodegenerative diseases such as Alzheimer's.

Table 2: Neuroprotective Effects of Oxadiazole Derivatives

Study ReferenceModel UsedObserved Effects
Study X3xTg AD Mouse ModelImproved dendritic spine density; enhanced learning and memory
Study YHippocampal Neuronal CulturesIncreased neuronal survival under stress conditions

Structure-Activity Relationship (SAR)

The biological activity of 4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-amine is influenced by various structural modifications. The presence of the tetrahydronaphthalene moiety is critical for enhancing lipophilicity and cellular uptake.

Key Findings:

  • Substituents on the Oxadiazole Ring : Modifications at the 3-position of the oxadiazole ring can lead to increased potency against specific cancer cell lines.
  • Hydrophobic Interactions : The tetrahydronaphthalene group contributes to hydrophobic interactions with target proteins, enhancing binding affinity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-amine
Reactant of Route 2
Reactant of Route 2
4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.